![molecular formula C23H22N2O3S B2946545 N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941949-06-0](/img/structure/B2946545.png)
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide
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Overview
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .Scientific Research Applications
Synthesis of Polysubstituted Carbazole
The compound can be used in the synthesis of polysubstituted carbazole. A Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl has been achieved. This protocol provides an efficient strategy for the synthesis of carbazole using cheap copper catalysts with diamine ligand .
Palladium Complexes
The compound can be used in the formation of palladium complexes. For example, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl [2’,4’,6’-tris (propan-2-yl)- [1,1’-biphenyl]-2-yl]phosphane is a compound that has been synthesized .
Synthesis of Pyrrole-fused Tetracyclic Skeletons
The compound can be used in the synthesis of pyrrole-fused tetracyclic skeletons. In this protocol using CuI as a catalyst, 1,1′-biphenyl substrates with 2-alkynoyl and 2′-iodo groups react with isocyanoacetates to provide 7-membered cyclic ketones fused with pyrrole and biphenyl rings .
Biological Activity of New Derivatives
The compound can be used in the synthesis of new derivatives of 2-biphenyl fused ring of imidazo(1,2- a). These new compounds have been tested against different bacteria to evaluate them as antimicrobial agents .
Therapeutic Potential of Imidazole Containing Compounds
The compound can be used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis of Biphenyl-1,2,3-Triazole Derivatives
The compound can be used in the synthesis of biphenyl-1,2,3-triazole derivatives. The [4-(((2-methylbiphenyl-3-yl)methoxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)methanols were treated with thionyl chloride in dichloromethane at 0°C to RT to yield 5a-b .
Future Directions
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)24-21-8-4-9-22(17-21)25-14-5-15-29(25,27)28/h1-4,6-13,17H,5,14-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNKDADUKNSYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide |
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